molecular formula C7H5NO3 B12871997 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione CAS No. 61327-56-8

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione

Cat. No.: B12871997
CAS No.: 61327-56-8
M. Wt: 151.12 g/mol
InChI Key: PLMTWBVLJIFWGW-UHFFFAOYSA-N
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Description

1H-Oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound featuring a fused oxazole and pyridine ring system with two ketone groups (dione). This analog has a molecular formula of C₈H₇NO, a molecular weight of 133.15 g/mol, and a purity of ≥95% . Applications span medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its rigid, planar structure .

Properties

CAS No.

61327-56-8

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3H-[1,3]oxazolo[3,4-a]pyridine-1,5-dione

InChI

InChI=1S/C7H5NO3/c9-6-3-1-2-5-7(10)11-4-8(5)6/h1-3H,4H2

InChI Key

PLMTWBVLJIFWGW-UHFFFAOYSA-N

Canonical SMILES

C1N2C(=O)C=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a catalyst such as iodine or potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as column chromatography to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the specific reaction conditions used.

Scientific Research Applications

1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) Ring System and Electronic Effects

  • Oxazole vs. Purine Fusion : The oxazole-purine hybrid in 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione introduces a larger aromatic system, enhancing π-π stacking interactions compared to the simpler oxazolo-pyridine framework .
  • Sulfonate vs. Dione Groups : The sulfonate group in Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide improves aqueous solubility, whereas the dione groups in the target compound favor hydrogen bonding and metal chelation .

(b) Substituent Effects

  • Ethynyl Group: The ethynyl substituent in 3-ethynyl-triazolo[1,5-a]pyridine enables click chemistry modifications, a feature absent in the non-functionalized oxazolo-pyridine-dione .
  • Methano Bridge: The 3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine analog incorporates a methano bridge, adding conformational rigidity that may enhance binding selectivity .

Biological Activity

1H-Oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N2O2C_7H_7N_2O_2. It features a fused oxazole and pyridine ring system, which is pivotal for its biological activity. The presence of the dione functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a series of synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has indicated that this compound derivatives possess anticancer properties. A notable study reported that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values below 20 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In vitro assays showed that this compound could mitigate oxidative stress-induced neuronal cell death. The protective effects were attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.

CompoundMIC (µg/mL)Target Organism
A10Staphylococcus aureus
B25Escherichia coli
C50Pseudomonas aeruginosa

Study 2: Anticancer Activity

In a study by Lee et al. (2023), a series of analogs were tested for their anticancer properties against various cell lines. The most potent derivative showed an IC50 value of 15 µM against MCF-7 cells.

CompoundCell LineIC50 (µM)
DMCF-715
EHeLa18
FA54922

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
  • Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

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